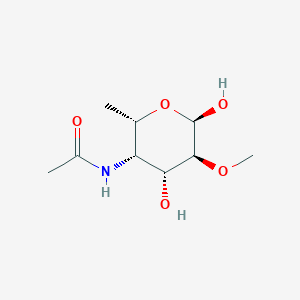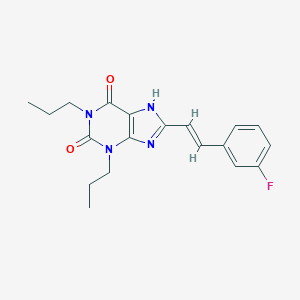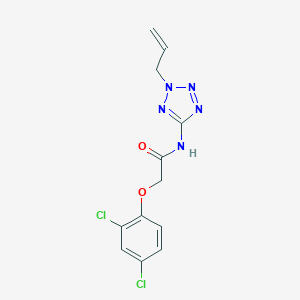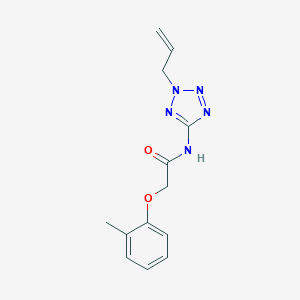
4-Acetamido-4,6-dideoxy-2-O-methylgalactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-4,6-dideoxy-2-O-methylgalactose, commonly known as ADMG, is a monosaccharide that belongs to the class of deoxy sugars. It is a derivative of galactose and is widely used in scientific research for various applications. ADMG has a unique structure and properties that make it suitable for a range of biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of ADMG is not fully understood. However, it is known to have an inhibitory effect on the biosynthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. ADMG has also been shown to inhibit the growth of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus.
Effets Biochimiques Et Physiologiques
ADMG has several biochemical and physiological effects. It has been shown to inhibit the biosynthesis of bacterial cell wall components, which can lead to cell death. ADMG has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, ADMG has been shown to have antiviral activity against certain viruses, such as human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ADMG in lab experiments is its unique structure, which allows for the synthesis of a wide range of glycoconjugates. ADMG is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using ADMG is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of ADMG. One area of research is the development of new synthetic methods for ADMG and other deoxy sugars. Another area of research is the study of the mechanism of action of ADMG and its potential use as a therapeutic target for bacterial infections. Additionally, the development of new glycoarrays using ADMG and other deoxy sugars could lead to the discovery of new carbohydrate-protein interactions. Finally, the study of the antiviral activity of ADMG and its potential use in the treatment of viral infections is an area of research that warrants further investigation.
Conclusion
In conclusion, ADMG is a unique monosaccharide that has a wide range of scientific research applications. Its structure and properties make it suitable for the synthesis of various glycoconjugates and other deoxy sugars. ADMG has several biochemical and physiological effects, including inhibiting the biosynthesis of bacterial cell wall components and modulating the immune response. While there are some limitations to using ADMG in lab experiments, its potential for future research is promising.
Méthodes De Synthèse
ADMG can be synthesized through a multistep process from D-galactose. The first step involves the conversion of D-galactose to 2,3,4,6-tetra-O-acetyl-D-galactopyranosyl bromide, which is then reacted with sodium azide to produce 2,3,4,6-tetra-O-acetyl-1-azido-D-galactopyranose. This compound is then treated with methyl iodide to yield ADMG.
Applications De Recherche Scientifique
ADMG has a wide range of scientific research applications. It is commonly used as a building block for the synthesis of various glycoconjugates, such as glycoproteins and glycolipids. ADMG can also be used as a precursor for the synthesis of other deoxy sugars. It has been used in the development of glycoarrays, which are used for the high-throughput screening of carbohydrate-protein interactions. ADMG has also been used in the study of bacterial pathogenesis and as a potential therapeutic target for bacterial infections.
Propriétés
Numéro CAS |
152473-70-6 |
|---|---|
Nom du produit |
4-Acetamido-4,6-dideoxy-2-O-methylgalactose |
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
N-[(2S,3S,4R,5S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C9H17NO5/c1-4-6(10-5(2)11)7(12)8(14-3)9(13)15-4/h4,6-9,12-13H,1-3H3,(H,10,11)/t4-,6+,7+,8-,9+/m0/s1 |
Clé InChI |
QNVNPQBAPQNAJC-UQOMZCPUSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)OC)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
SMILES canonique |
CC1C(C(C(C(O1)O)OC)O)NC(=O)C |
Synonymes |
4-acetamido-4,6-dideoxy-2-O-methylgalactose ADMe-galactose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)



![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

